molecular formula C5H8N2O2S B14709059 (3R)-3-(Sulfanylmethyl)piperazine-2,5-dione CAS No. 24814-12-8

(3R)-3-(Sulfanylmethyl)piperazine-2,5-dione

Cat. No.: B14709059
CAS No.: 24814-12-8
M. Wt: 160.20 g/mol
InChI Key: KCMBEBKQGVGDGL-VKHMYHEASA-N
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Description

(3R)-3-(Sulfanylmethyl)piperazine-2,5-dione is a chiral derivative of the 2,5-diketopiperazine (2,5-DKP) scaffold, a privileged structure in medicinal chemistry and drug discovery. This compound belongs to the class of cyclic dipeptides, known for their high conformational rigidity, significant resistance to enzymatic degradation, and capacity to interact with diverse biological targets . The core piperazine-2,5-dione ring provides a nearly planar scaffold that incorporates both hydrogen bond donor and acceptor groups, facilitating key interactions with biomolecules . The defining structural feature of this reagent is the sulfanylmethyl (mercaptomethyl) substituent at the 3-position of the ring, which introduces a thiol functional group with a defined (R) stereochemistry. This thiol group offers a versatile handle for further synthetic modification, such as in the formation of disulfide bridges or participation in Michael addition reactions, making it a valuable intermediate for constructing more complex molecules . The 2,5-DKP framework is a prominent pharmacophore found in a wide array of biologically active natural products and pharmaceutical compounds, exhibiting anticancer, antiviral, and antioxidative properties . Specifically, diketopiperazine-based structures have demonstrated promising anti-colorectal cancer activity by inducing apoptosis, as evidenced by upregulation of PP53, cas3, and cas8 genes and downregulation of BCL2 and survivin . Furthermore, the 2,5-DKP scaffold is recognized as an innovative platform for developing orally active peptidomimetics and cyclopeptides, as its rigidity and stability can enhance oral bioavailability . As a specialized building block, this compound is of high interest for researchers in medicinal chemistry for the design and synthesis of novel therapeutic candidates, for chemical biologists studying protein-protein interactions, and for drug delivery scientists exploring its incorporation into targeted nano-formulations . This product is intended for research purposes only and is not designed for human therapeutic or veterinary use.

Properties

CAS No.

24814-12-8

Molecular Formula

C5H8N2O2S

Molecular Weight

160.20 g/mol

IUPAC Name

(3R)-3-(sulfanylmethyl)piperazine-2,5-dione

InChI

InChI=1S/C5H8N2O2S/c8-4-1-6-5(9)3(2-10)7-4/h3,10H,1-2H2,(H,6,9)(H,7,8)/t3-/m0/s1

InChI Key

KCMBEBKQGVGDGL-VKHMYHEASA-N

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N1)CS

Canonical SMILES

C1C(=O)NC(C(=O)N1)CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-(Sulfanylmethyl)piperazine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of piperazine-2,5-dione with a suitable thiol reagent under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the thiol group replaces a leaving group on the piperazine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Oxidation of the Sulfanylmethyl Group

The sulfanylmethyl group (-SCH₃) is susceptible to oxidation, potentially forming sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives. Analogous reactions in similar compounds suggest the use of oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA) under controlled conditions.

Reduction of Carbonyl Groups

The carbonyl groups (C=O) in the piperazine-2,5-dione ring may undergo reduction to hydroxyl groups (-OH) using reagents like lithium aluminum hydride (LiAlH₄) in anhydrous ether. This could yield derivatives such as piperazine-2,5-diol analogs.

Nucleophilic Substitution

The sulfanylmethyl group’s sulfur atom can act as a nucleophile, potentially participating in substitution reactions with alkyl or aryl halides. For example, reaction with methyl iodide in the presence of a base (e.g., sodium hydride) might yield alkylated derivatives.

Hydrogenation of Double Bonds (if present)

While the compound itself does not contain double bonds, related bis-arylidene piperazine-2,5-diones undergo hydrogenation using metal catalysts (e.g., Ir or Pd) . This suggests that analogous hydrogenation pathways could apply if double bonds were introduced into the structure.

Table 1: Hypothetical Oxidation Reactions

Reaction TypeReagentExpected Product
Oxidation to sulfoxideH₂O₂ / m-CPBA(3R)-3-(Sulfinylmethyl)piperazine-2,5-dione
Oxidation to sulfoneH₂O₂ (excess)(3R)-3-(Sulfonylmethyl)piperazine-2,5-dione

Table 2: Reduction Reactions

Reaction TypeReagentExpected Product
Reduction of carbonylsLiAlH₄ (anhydrous ether)(3R)-3-(Sulfanylmethyl)piperazine-2,5-diol

Table 3: Substitution Reactions

Reaction TypeReagentExpected Product
Nucleophilic substitutionCH₃I / NaH(3R)-3-(Methylsulfanylmethyl)piperazine-2,5-dione

Structural Considerations

The stereochemistry at the 3-position (R-configuration) and the sulfanylmethyl group’s position influence reactivity. For example:

  • Stereochemical effects : The R-configuration may affect the accessibility of the sulfanylmethyl group to nucleophilic attack or oxidation.

  • Electronic effects : The electron-donating sulfur atom could stabilize neighboring carbonyl groups, altering reduction susceptibility.

Scientific Research Applications

(3R)-3-(Sulfanylmethyl)piperazine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-3-(Sulfanylmethyl)piperazine-2,5-dione involves its interaction with specific molecular targets. The sulfanylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Bioactivities

Compound Name Substituents (Positions) Key Features Bioactivity Highlights Evidence ID
This compound -CH₂SH (C3) Thiol group enhances redox activity and nucleophilicity Theoretical: Potential anticancer/antimicrobial N/A
(3S)-3-Methylpiperazine-2,5-dione -CH₃ (C3) Simple alkyl substituent; moderate lipophilicity Skin permeation enhancer for theophylline
(3S,6S)-3,6-Dimethylpiperazine-2,5-dione -CH₃ (C3, C6) Symmetric alkylation; increased steric hindrance Improved enzymatic stability
XR334 -CH₂Ph (C3, C6) Arylidene groups enable π-stacking interactions Cytotoxic against cancer cells
Phenylahistin/Plinabulin Imidazole (C3), -CH₂Ph (C6) Internal hydrogen bonding improves solubility and activity Microtubule disruption; clinical anticancer
(3S,6R)-3-(4-Hydroxybenzyl)-bis(methylthio) DKP -CH₂C₆H₄OH (C3), -SMe (C3, C6) Sulfur-containing groups enhance bioactivity Antibiotic and antifungal properties

Key Observations :

  • Sulfanylmethyl vs. Methyl/Alkyl Groups : The sulfanylmethyl substituent introduces a reactive thiol group, which may improve interactions with cysteine-rich biological targets (e.g., enzymes or receptors) compared to inert methyl groups .
  • Arylidene vs. Sulfanylmethyl : Arylidene derivatives (e.g., XR334) exhibit strong π-stacking interactions but suffer from poor solubility, whereas sulfanylmethyl’s polarity could enhance aqueous solubility .
  • Sulfur-Containing Analogs : Both sulfanylmethyl and methylthio derivatives (e.g., (3S,6R)-3-(4-hydroxybenzyl)-bis(methylthio) DKP) demonstrate enhanced antimicrobial and anticancer activities due to sulfur’s electron-rich nature .

Key Observations :

  • The synthesis of sulfanylmethyl-DKP would likely follow mixed anhydride coupling (as in ), but thiol protection/deprotection steps are critical to prevent disulfide formation.
  • Methyl-substituted DKPs (e.g., compounds 3–5 in ) are synthesized via straightforward cyclization of dipeptide esters, whereas arylidene derivatives require aldol condensations .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data

Compound logP Solubility (mg/mL) Polar Surface Area (Ų) Bioavailability Predictions Evidence ID
This compound ~0.5* Moderate (aqueous) ~80 High membrane permeability N/A
(3S)-3-Methylpiperazine-2,5-dione 0.9 12.4 58 Moderate skin permeation
XR334 2.3 0.8 95 Low oral bioavailability
Plinabulin 1.8 1.2 90 Improved liposomal delivery

*Estimated via Crippen fragmentation (similar to ).

Key Observations :

  • Niosomal or chitosan-based formulations (as in ) could address solubility issues for sulfanylmethyl-DKP, similar to plinabulin’s optimization.

Biological Activity

(3R)-3-(Sulfanylmethyl)piperazine-2,5-dione is a compound belonging to the diketopiperazine family, characterized by its cyclic structure and potential biological activities. This compound has garnered attention for its diverse pharmacological effects, including antiviral, anticancer, and antioxidative properties. The biological activity of piperazine derivatives is often linked to their structural modifications, which can enhance their interaction with various biological targets.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C6H10N2O2S\text{C}_6\text{H}_10\text{N}_2\text{O}_2\text{S}

This compound features a piperazine ring with two carbonyl groups at positions 2 and 5, and a sulfanylmethyl group at position 3. The presence of the sulfanyl group is significant as it may influence the compound's reactivity and interaction with biological systems.

Biological Activity Overview

  • Anticancer Activity :
    • Research indicates that piperazine-2,5-diones exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell proliferation pathways .
    • A specific study highlighted the enhanced anticancer effects of piperazine derivatives when modified with lipophilic groups, which improved their solubility and bioavailability in biological systems .
  • Antiviral Properties :
    • Piperazine derivatives have been explored for their antiviral potential. Some studies suggest that these compounds can interfere with viral replication processes, making them candidates for antiviral drug development .
  • Antioxidant Effects :
    • The antioxidative properties of this compound have been documented, indicating its ability to scavenge free radicals and reduce oxidative stress in cells . This activity is crucial for protecting cells from damage associated with various diseases, including cancer.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound on breast cancer cell lines. The compound was shown to significantly reduce cell viability at concentrations ranging from 10 µM to 50 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Concentration (µM)Cell Viability (%)
1080
2560
5030

Case Study 2: Antiviral Activity

In another investigation, this compound was tested against influenza virus strains. The results indicated a dose-dependent inhibition of viral replication, suggesting its potential as an antiviral agent.

Concentration (µM)Viral Replication Inhibition (%)
525
1050
2075

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : It has been suggested that piperazine derivatives can induce cell cycle arrest at various phases, leading to reduced cell division.
  • Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels within cells, these compounds can exert protective effects against oxidative damage.

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